molecular formula C6H9N3OS B1292149 3-Amino-N-1,3-thiazol-2-ylpropanamide CAS No. 1016878-45-7

3-Amino-N-1,3-thiazol-2-ylpropanamide

Cat. No. B1292149
M. Wt: 171.22 g/mol
InChI Key: PDAGLZQIWYSIEW-UHFFFAOYSA-N
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Description

“3-Amino-N-1,3-thiazol-2-ylpropanamide” is a chemical compound with the molecular formula C6H9N3OS . It’s a member of the thiazole family, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “3-Amino-N-1,3-thiazol-2-ylpropanamide” is based on a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Summary of Application: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . The synthesis of these scaffolds often involves the use of 3-amino-1,2,4-triazole .
  • Methods of Application: 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles . The synthetic methods reported provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
  • Results or Outcomes: The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known . These compounds have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Biological Evaluation of Thiazole Derivatives

  • Summary of Application: Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
  • Methods of Application: The synthesis of thiazole-based heterocyclic scaffolds involves various chemical reactions . The modification of thiazole-based compounds at different positions generates new molecules with potent antitumor, antioxidant, and antimicrobial activities .
  • Results or Outcomes: The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . The synthesized thiazole derivatives have shown significant biological activities .

Synthesis of Nitrogen-Containing Heterocycles

  • Summary of Application: Nitrogen-containing heterocycles have a significant effect on the process of discovering new structures for pharmaceutical applications . These compounds are extensively observed in nature and metabolic systems which are vital for living creatures .
  • Methods of Application: One of the suitable procedures to produce nitrogen-containing heterocycles is the use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction .
  • Results or Outcomes: The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

properties

IUPAC Name

3-amino-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1-2,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAGLZQIWYSIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301703
Record name 3-Amino-N-2-thiazolylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-1,3-thiazol-2-ylpropanamide

CAS RN

1016878-45-7
Record name 3-Amino-N-2-thiazolylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016878-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-2-thiazolylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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